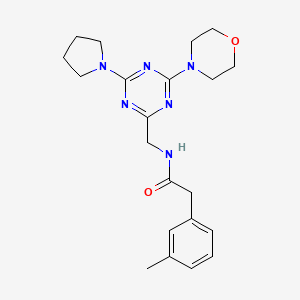

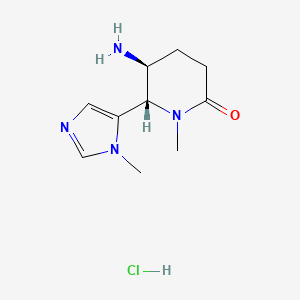

![molecular formula C9H5BrOS B2614269 Benzo[b]thiophene-3-carboxaldehyde, 4-bromo- CAS No. 19075-49-1](/img/structure/B2614269.png)

Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-

Vue d'ensemble

Description

Benzo[b]thiophene-3-carboxaldehyde, also known as Thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Synthesis Analysis

The compound can be synthesized from 3-methyl-benzo[b]thiophene . It has been used in the preparation of a series of thiosemicarbazones (TSCs) containing benzothiophen moiety via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with appropriate thiosemicarbazides .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The compounds were confirmed by elemental analysis, FT-IR, 1H NMR, MALDI-TOF and single crystal X-Ray diffraction techniques .Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxaldehyde has a molecular weight of 162.21 g/mol . It has an XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It appears as a white to orange to green powder to crystal . It has a melting point of 56.0 to 60.0 °C and a boiling point of 194-196 °C . It has a density of 1.28 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

Recent studies have focused on the synthesis of halogenated benzo[b]thiophenes, which are crucial intermediates in organic synthesis. For instance, a methodology utilizing copper(II) sulfate pentahydrate and sodium halides in the presence of substituted 2-alkynylthioanisoles has been developed for synthesizing mono- and di-halogenated benzo[b]thiophenes. This approach allows for the selective introduction of halogen atoms around the benzo[b]thiophene ring, offering pathways for creating bioactive molecules and complex organic materials through metal-catalyzed cross-coupling reactions (Kesharwani et al., 2018).

Development of Electrophilic Cyclization Methods

Another significant application is in the development of electrophilic cyclization methods to generate highly functionalized benzo[b]thiophenes. A novel copper-catalyzed electrophilic chlorocyclization method, employing sodium chloride as the chlorine source, has been optimized for diverse substrates. This method demonstrates the synthesis of 2,3-disubstituted benzo[b]thiophenes and 2,3,5-trisubstituted thiophenes in very high yields, showcasing the potential for creating innovative compounds for use in medicinal and materials chemistry (Walter et al., 2019).

Contributions to Materials Science

In the field of materials science, benzo[b]thiophene derivatives play a crucial role in the development of environmentally sensitive biomembrane chromophores. These chromophores, synthesized from bromo(oligo)thiophene carboxaldehyde, exhibit significant red shifts in absorption and emission spectra. Their fluorescence properties are highly sensitive to environmental factors like solvent polarity, membrane potential, and composition, making them suitable for cellular imaging and sensing applications in biological tissues (Yan et al., 2008).

Mécanisme D'action

Target of Action

Benzothiophene compounds, which 4-bromo-1-benzothiophene-3-carbaldehyde is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzothiophene compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzothiophene compounds have been shown to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .

Propriétés

IUPAC Name |

4-bromo-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWTUFSHJYRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)

![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)